Cas no 49673-74-7 (Cyclohexanol, 3-phenyl-)

3-Phenylcyclohexanol is a cyclic alcohol featuring a phenyl substituent at the 3-position of the cyclohexane ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the preparation of more complex molecules. The presence of both hydroxyl and phenyl groups allows for selective functionalization, enabling applications in fine chemical and material science industries. Its stable cyclohexane backbone contributes to predictable reactivity, while the phenyl group enhances solubility in organic solvents. The compound is typically characterized by standard analytical techniques, including NMR and GC-MS, ensuring high purity for research and industrial use.
Cyclohexanol, 3-phenyl- structure
Cyclohexanol, 3-phenyl- structure
商品名:Cyclohexanol, 3-phenyl-
CAS番号:49673-74-7
MF:C12H16O
メガワット:176.25500
MDL:MFCD06654263
CID:333737
PubChem ID:300424

Cyclohexanol, 3-phenyl- 化学的及び物理的性質

名前と識別子

    • Cyclohexanol, 3-phenyl-
    • 3-phenylcyclohexan-1-ol
    • 3-phenylcyclohexanol
    • (1S,3R)-3-phenylcyclohexanol
    • 3-phenyl-1-cyclohexanol
    • cis-3-Phenyl-cyclohexanol
    • Cyclohexanol,3-phenyl
    • trans-3-Phenyl-cyclohexanol
    • 3-Phenyl-cyclohexanol
    • AKOS006292591
    • SCHEMBL787976
    • D85581
    • WS-03151
    • CS-0342704
    • NSC-174840
    • NSC174840
    • DTXSID10306267
    • FT-0770364
    • SB37353
    • 49673-74-7
    • 22147-17-7
    • DA-05488
    • MDL: MFCD06654263
    • インチ: InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2
    • InChIKey: YXBPBFIAVFWQMT-UHFFFAOYSA-N
    • ほほえんだ: OC1CCCC(C2=CC=CC=C2)C1

計算された属性

  • せいみつぶんしりょう: 176.12000
  • どういたいしつりょう: 176.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 1.051
  • ふってん: 295.8°Cat760mmHg
  • フラッシュポイント: 113.3°C
  • 屈折率: 1.553
  • PSA: 20.23000
  • LogP: 2.70510

Cyclohexanol, 3-phenyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0742-250mg
3-Phenyl-cyclohexanol
49673-74-7 96%
250mg
¥2404.58 2025-01-21
eNovation Chemicals LLC
D967117-5g
3-Phenyl-cyclohexanol
49673-74-7 95%
5g
$2235 2024-07-28
eNovation Chemicals LLC
D967117-250mg
3-Phenyl-cyclohexanol
49673-74-7 95%
250mg
$315 2024-07-28
eNovation Chemicals LLC
D967117-1g
3-Phenyl-cyclohexanol
49673-74-7 95%
1g
$890 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0742-5g
3-Phenyl-cyclohexanol
49673-74-7 96%
5g
16943.89CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P940068-250mg
3-Phenyl-cyclohexanol
49673-74-7 95%
250mg
¥1,872.00 2022-08-31
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0742-500mg
3-Phenyl-cyclohexanol
49673-74-7 96%
500mg
3807.71CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0742-100mg
3-Phenyl-cyclohexanol
49673-74-7 96%
100mg
1585.84CNY 2021-05-08
eNovation Chemicals LLC
D967117-50mg
3-Phenyl-cyclohexanol
49673-74-7 95%
50mg
$180 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1413374-1g
3-Phenyl-cyclohexanol
49673-74-7 98%
1g
¥9737.00 2024-05-11

Cyclohexanol, 3-phenyl- 合成方法

Cyclohexanol, 3-phenyl- 関連文献

Cyclohexanol, 3-phenyl-に関する追加情報

Introduction to Cyclohexanol, 3-phenyl- (CAS No. 49673-74-7)

Cyclohexanol, 3-phenyl-, identified by its Chemical Abstracts Service (CAS) number 49673-74-7, is a significant organic compound with a broad spectrum of applications in pharmaceuticals, agrochemicals, and specialty chemicals. This compound belongs to the class of phenyl-substituted cyclohexanols, which have garnered considerable attention due to their unique structural and functional properties. The presence of both cyclohexane and phenyl groups imparts distinct reactivity and utility, making it a valuable intermediate in synthetic chemistry.

The molecular structure of Cyclohexanol, 3-phenyl- consists of a cyclohexane ring substituted with a phenyl group at the 3-position, along with a hydroxyl (-OH) functional group. This arrangement contributes to its versatility in chemical transformations, enabling its use as a precursor in the synthesis of more complex molecules. The compound exhibits moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane, which facilitates its incorporation into various chemical processes.

In recent years, Cyclohexanol, 3-phenyl- has been the subject of extensive research due to its potential applications in drug development. Studies have highlighted its role as a key intermediate in the synthesis of pharmacologically active compounds. For instance, derivatives of this molecule have been explored for their antimicrobial and anti-inflammatory properties. The phenyl group enhances binding affinity to biological targets, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of Cyclohexanol, 3-phenyl- is its utility in the synthesis of fine chemicals and specialty materials. Researchers have leveraged its reactivity to develop novel polymers and coatings with enhanced durability and functionality. The compound's ability to undergo various chemical reactions, such as oxidation and alkylation, makes it a versatile building block for industrial applications.

The pharmaceutical industry has shown particular interest in Cyclohexanol, 3-phenyl- due to its potential as a precursor for bioactive molecules. Recent studies have demonstrated its incorporation into drug candidates targeting neurological disorders. The cyclohexanol moiety provides a favorable pharmacokinetic profile, while the phenyl group enhances interactions with biological receptors. This combination has led to promising results in preclinical trials.

Furthermore, Cyclohexanol, 3-phenyl- has found applications in agrochemical formulations. Its structural features make it an effective component in pesticide and herbicide formulations, contributing to improved crop protection strategies. The compound's stability under various environmental conditions enhances its efficacy in agricultural settings.

The synthesis of Cyclohexanol, 3-phenyl- typically involves catalytic hydrogenation or Grignard reactions starting from phenol derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that industrial-scale production meets stringent quality standards. These advancements underscore the compound's importance as a commercial chemical.

From an environmental perspective, efforts have been made to optimize the production process of Cyclohexanol, 3-phenyl- to minimize waste and reduce energy consumption. Green chemistry principles have been applied to develop more sustainable synthetic routes, aligning with global efforts toward eco-friendly chemical manufacturing.

The future prospects for Cyclohexanol, 3-phenyl- are promising, with ongoing research exploring new applications in material science and biotechnology. Its unique structural properties make it a candidate for innovative solutions in areas such as nanotechnology and biodegradable materials. As scientific understanding advances, the potential uses for this compound are expected to expand further.

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